Cas no 50-06-6 (phenobarbital)
phenobarbital Chemical and Physical Properties
Names and Identifiers
-
- phenobarbital
- phenobarbital free acid--dea schedule*iv item
- Phenobarbitone
- phenobarbital methanol solution
- Helional
- Phenobarbital solution
- PHENOBARBITAL USP
- Sabouraud’s Glucose Agar Medium with Chloramphenicol
- 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
- 5-Ethyl-5-phenyl-2,4,6-pyrimidinetrione 5-Ethyl-5-phenylbarbituric acid Luminal
- 5-phenyl-5-ethylbarbituric acid
- Gardenal
- Luminal
- Phenemal
- Phenobarbitol
- Phenobarbituric acid
- Phenylethylbarbiturate
- Phenylethylbarbituric acid
- Phenylethylmalonylurea
- 5-Ethyl-5-phenylbarbituric acid solution
- 5-Ethyl-5-phenyl-2,4,6-pyrimidinetrione
- 5-Ethyl-5-phenylbarbituric acid
- PHENOBARBITAL (EP MONOGRAPH)
- Donnazyme (Salt/Mix)
- aephe nal
- SR-01000313151-1
- PHENOBARBITAL CIV (USP-RS)
- Bialminal
- Pamine PB
- NCGC00258064-01
- Triphenatol
- Barbituric acid, 5-ethyl-5-phenyl-,
- Stental Extentabs
- Barbenyl
- IDI1_000987
- Fenobarbitale [DCIT]
- Phenylethylbarbitursaeure
- PHENOBARBITALUM [HPUS]
- Lepinal
- Somnolens
- DTXSID5021122
- WLN: T6VMVMV FHJ F2 FR
- Phenobarbitonum
- Bardorm
- PUBERTAL PHENOBARBITAL STUDY
- pheno
- Oprea1_384816
- Ensodorm
- Adonal
- Phen-Bar
- PHENOBARBITAL [MART.]
- Zadoletten
- LS-135
- Episedal
- seda-tabl inen
- Damoral
- Chardonna-2
- Phenobar
- Tox21_200510
- Phenylethylbarbitursaure
- PHENOBARBITAL [EP MONOGRAPH]
- Solfoton talpheno
- Trifenatol
- Epitope ID:116048
- component of Valpin 50-PB (Salt/Mix)
- Hennoletten
- Blu-phen
- Tedral (Salt/Mix)
- Barbita
- Fenobarbital [INN-Spanish]
- Ezibarbitur
- Somonal
- PHENOBARBITAL (EP IMPURITY)
- NSC 128143
- NSC9848
- Seda-Tablinen
- TEDRAL SUSPENSION
- Dormital
- component of Valpin 50-PB
- DivK1c_000987
- Epanal
- Phenobarbitalum
- Bartol
- AKOS015964976
- SCHEMBL16583
- YQE403BP4D
- SK-Phenobarbital
- Sedlyn
- PHENOBARBITALUM [WHO-IP LATIN]
- NSC-9848
- HSDB 3157
- Nova-Pheno
- component of Tedral
- Phenobal
- PRIMIDONE IMPURITY B [EP IMPURITY]
- component of Primatene P (Salt/Mix)
- Promptonal
- Fenemal
- Starifen
- Lubrokal
- Gustase-Plus
- CHEBI:8069
- SR-01000313151
- PHENOBARBITAL (MART.)
- Phenobarbital 1.0 mg/ml in Methanol [Controlled Substance]
- Zadonal
- phenobarbital-
- Antrocol
- Cardenal
- Stental
- Phenylaethylbarbitursaeure
- NSC 9848
- PHENOBARBITAL [INN]
- Epsylone
- barbilehae
- Fenobarbitale
- Barbinol
- SMR000058986
- C07434
- Doscalun
- Sedofen
- Phenobarbital, 1mg/ml in Methanol
- SCHEMBL11114624
- Linasen
- Phenobarbyl
- 5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- Acido 5-fenil-5-etilbarbiturico [Italian]
- Barbivis
- Phenemalum
- Barbiphenyl
- PHENOBARBITAL [IARC]
- Barbituric acid 5-ethyl-5-phenyl-(8CI)
- Sedonettes
- 11097-06-6
- Kinesed (Salt/Mix)
- Teolaxin
- 5-ethyl-5-phenyl-hexahydropyrimidine-2,4,6-trione
- PHENOBARBITAL [MI]
- Phenobarbitalum [INN]
- PHENOBARBITAL CIV [USP-RS]
- Lixophen
- Phenyral
- Phenylathylbarbitursaure
- Hypnaletten
- Phazyme-PB
- Euneryl
- component of Antrocol
- NCGC00159493-04
- Fenosed
- d ezibarbitur
- CHEMBL40
- Phenobarbital, Monosodium Salt
- Triabarb
- NCGC00159493-03
- Elixir of phenobarbital
- Barbidonna (Salt/Mix)
- PHOB
- CCRIS 502
- Glysoletten
- Coronaletta
- phenobarbital (PB)
- InChI=1/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17
- Dezibarbitur
- UQA
- Somnosan
- Theoloxin
- Chardonna-2 (Salt/Mix)
- Cabronal
- 5-Ethyl-5-phenyl-2,4,6-(1H,3H,5H)pyrimidinetrione
- Phenobarbital 0.1 mg/ml in Methanol
- Cratecil
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-
- component of Slowten
- Tridezibarbitur
- A827956
- Fenbital
- Phenobarbitalum [INN-Latin]
- theominal
- Quadrinal (Salt/Mix)
- Valprin 50-PB
- Luphenil
- Liquital
- Phenylethyl barbituric acid
- D0Y7RW
- DB01174
- HMS2272G06
- Etilfen
- Phenobarbital [USAN:INN:JAN]
- Solu-Barb
- NSC-128143-
- BDBM50021437
- Polcominal
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-
- Versomnal
- Phenobarb
- Fenobarbital
- Barbilehae (barbilettae)
- 5-Ethyl-5-phenyl-2,6(1H,3H,5H)-pyrimidinetrione
- Duneryl
- 50-06-6
- Thenobarbital
- Amylofene
- AI3-02726
- DTXCID701122
- Lumesettes
- PHENOBARBITAL (USP MONOGRAPH)
- component of Bronkotabs
- Phenobarbital, United States Pharmacopeia (USP) Reference Standard
- Phenyl-ethyl-barbituric acid
- Chinoin
- Phenobarbital [USP:INN:BAN:JAN]
- Lefebar
- Sedicat
- Neurobarb
- Gardepanyl
- le phebar
- Spasepilin
- Solfoton
- Hypnette
- Epidorm
- 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- PHENOBARBITAL [WHO-DD]
- barbapil
- METHYLPHENOBARBITAL IMPURITY A (EP IMPURITY)
- Phenoturic
- Hypno-Tablinetten
- Molinal
- Barbituric acid, 5-ethyl-5-phenyl-
- Dormiral
- Starilettae
- Bronkotabs (Salt/Mix)
- Donphen
- Sedabar
- Lepinaletten
- KBio1_000987
- Phenolurio
- Phenaemal
- Barbinal
- AKOS000605404
- MLS001240232
- Leonal
- STL367898
- Hypnolone
- PHENOBARBITAL (IARC)
- Barbonal
- NSC-128143
- Levsin PB Drops and Tablets
- Phenyletten
- Sedophen
- Haplopan
- fen osed
- HMS503E15
- Antrocol (Salt/Mix)
- Lumen
- Phenobarbital (JP17/USP/INN)
- barbellen
- METHYLPHENOBARBITAL IMPURITY A [EP IMPURITY]
- NSC128143
- component of Primatene P
- NINDS_000987
- Pharmetten
- Henotal
- Sedonal
- Sedizorin
- Lephebar
- Aephenal
- Donnatal (Salt/Mix)
- Phenoluric
- Parkotal
- PHENOBARBITAL [USP MONOGRAPH]
- Barbophen
- Q407241
- Hypnogen
- Noptil
- GTPL2804
- Sombutol
- Agrypnal
- PRIMIDONE IMPURITY B (EP IMPURITY)
- Levsin PB Drops and Tablets (Salt/Mix)
- Barbipenyl
- Somnoletten
- Phenonyl
- THEOPHED
- Tox21_111713
- D00506
- 5-Ethyl-5-phenyl-pyrimidine-2,4,6-trione
- Haplos
- barbellon
- component of Hecadrol
- Luminal (TN)
- Luminalum
- AB02704
- Barbipil
- Barbiphen
- Sedonal (sedative)
- Luramin
- Aphenyletten
- Methylphenobarbital, M(nor-)
- Ensobarb
- BIDD:PXR0061
- TEDRIGEN
- PHENOBARBITAL [EP IMPURITY]
- Primidone Impurity B
- Acid, Phenylethylbarbituric
- Epilol
- Hypnoltol
- Talpheno
- phenylral
- Calmetten
- Codibarbita
- Mephobarbital M (nor)
- Nirvonal
- Nunol
- Lumesyn
- Aphenylbarbit
- 2,4,6 (1H, 3H, 5H)-pirimidinatriona, 5-etil-5-fenil-
- stental exte ntabs
- Lubergal
- Phenomet
- Dormina
- Teoloxin
- Fenemal recip
- Lumofridetten
- UNII-YQE403BP4D
- PHENOBARBITAL [JAN]
- Phenobarbital (JP15/USP/INN)
- Hysteps
- Calminal
- Fenylettae
- Eskabarb
- NCGC00159493-02
- PHENOBARBITAL [WHO-IP]
- PHENOBARBITAL CIV
- DEA No. 2285
- Arco-Lase Plus
- CAS-50-06-6
- Sevenal
- Acido-5-fenil-5-etilbarbiturico
- EINECS 200-007-0
- Acido 5-fenil-5-etilbarbiturico
- Austrominal
- PHENOBARBITAL [HSDB]
- Phenobarbital (5.0mg/ml in DMSO)
- NS00010275
- Nobatol
- Phenobarbital 1.0 mg/ml in Methanol
- Fenobarbital (INN-Spanish)
- Phenobarbital Oral Solution
- Phenobarbital (1.0mg/mL in Methanol)
- Phenobarbital (USP:INN:BAN:JAN)
- Phenobarbitalum (INN-Latin)
- Phenobarbital (5.0mg/ml in Methanol)
- Phenobarbital Oral
- SCHEMBL25330743
- pyrimidine-2,4,6(1H,3H,5H)-trione, 5-ethyl-5-phenyl-
- YCA73805
- DB-051722
- 200-007-0
-
- MDL: MFCD00066494
- Inchi: 1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)
- InChI Key: DDBREPKUVSBGFI-UHFFFAOYSA-N
- SMILES: O=C1C(C(NC(N1)=O)=O)(C1C=CC=CC=1)CC
Computed Properties
- Exact Mass: 232.08500
- Monoisotopic Mass: 232.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 75.3Ų
Experimental Properties
- Color/Form: Crystalline solid
- Density: 1.234 g/cm3
- Melting Point: 174°C
- Boiling Point: 374.4°C (rough estimate)
- Flash Point: 11?°C
- Refractive Index: 1.6660 (estimate)
- Water Partition Coefficient: <0.01 g/100="" ml="" at="" 14℃="">0.01>
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 75.27000
- LogP: 1.35800
- Solubility: {"error_code":"52001","error_msg":"TIMEOUT"}
- Merck: 13,7319
- pka: 7.3, 11.8(at 25℃)
- Color/Form: 1 mg/mL in methanol
phenobarbital Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H301 + H311 + H331-H370
- Warning Statement: P210-P260-P280-P301+P310-P311
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: S53-S36/37-S45
- RTECS:CQ6825000
-
Hazardous Material Identification:
- Storage Condition:The warehouse is low temperature, ventilated, dry, and stored separately from food raw materials
- HazardClass:6.1(b)
- PackingGroup:III
- Toxicity:LD50 orally in rats: 162 ±14 mg/kg (Goldenthal)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R25; R40; R43; R61
- Packing Group:III
- Hazard Level:6.1(b)
phenobarbital Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P-008-1ML |
phenobarbital |
50-06-6 | 1 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
273.41 | 2021-05-13 |
phenobarbital Related Literature
-
1. Polymorphism in phenobarbital: discovery of a new polymorph and crystal structure of elusive form VSaikat Roy,N. Rajesh Goud,Adam J. Matzger Chem. Commun. 2016 52 4389
-
G. M. Day,W. D. S. Motherwell,W. Jones Phys. Chem. Chem. Phys. 2007 9 1693
-
Denise Rossi,Thomas Gelbrich,Volker Kahlenberg,Ulrich J. Griesser CrystEngComm 2012 14 2494
-
4. Molecular dynamics of hydantoins and barbiturates assessed by 1H, 13C and 15N relaxation dataPetra Gruhlke,Christa G. Seipelt,Andreas D?lle,Manfred D. Zeidler,Paula Zaderenko,Paloma Ballesteros,Sebastián Cerdán J. Chem. Soc. Perkin Trans. 2 1995 2191
-
M. Ritzefeld,K. Wollschl?ger,G. Niemann,D. Anselmetti,N. Sewald Mol. BioSyst. 2011 7 3132
Additional information on phenobarbital
Phenobarbital (CAS No. 50-06-6): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Developments
Phenobarbital, with the chemical formula C12H11N2O2, is a well-known barbiturate derivative that has been widely used in the field of pharmaceuticals for decades. Its CAS number, CAS No. 50-06-6, uniquely identifies it as a specific chemical compound, facilitating its classification, research, and regulatory oversight. This compound has a rich history in medical applications, particularly as an anticonvulsant and sedative, and its molecular structure has been extensively studied for potential therapeutic modifications.
The chemical structure of phenobarbital features a barbiturate core, which is characterized by a pyrimidine ring fused with an isobenzofuran moiety. This core structure is responsible for its pharmacological properties, including its ability to enhance GABAergic neurotransmission in the central nervous system. The presence of a phenyl group at the 5-position and an ethyl group at the 3-position further contributes to its pharmacokinetic profile, making it highly lipophilic and allowing for efficient penetration across the blood-brain barrier.
In terms of its synthesis, phenobarbital is typically prepared through the condensation of malonic acid with phenylacetonitrile in the presence of sodium ethoxide. This reaction leads to the formation of an intermediate that is subsequently cyclized to yield the barbiturate core. The synthesis process has been refined over time to improve yield and purity, ensuring that pharmaceutical-grade material meets stringent quality standards.
The primary therapeutic use of phenobarbital is as an anticonvulsant, particularly in the treatment of generalized tonic-clonic seizures. Its mechanism of action involves the potentiation of GABA (gamma-aminobutyric acid), the main inhibitory neurotransmitter in the brain. By enhancing GABAergic activity, phenobarbital helps to stabilize neuronal excitability and prevent excessive electrical activity that can lead to seizures.
In addition to its anticonvulsant properties, phenobarbital has also been utilized as a sedative and hypnotic agent. Its ability to induce sleep and reduce anxiety makes it valuable in managing conditions such as insomnia and anxiety disorders. However, due to its potential for tolerance, dependence, and withdrawal symptoms, its use has declined in favor of newer medications with more favorable side effect profiles.
The pharmacokinetic behavior of phenobarbital, including its absorption, distribution, metabolism, and excretion (ADME), has been thoroughly characterized. Its high lipophilicity facilitates rapid entry into tissues but also contributes to prolonged half-life and potential accumulation in certain conditions. Advances in computational modeling have enabled researchers to predict these properties more accurately before conducting experimental studies.
50-06-6 (phenobarbital) Related Products
- 115-38-8(methylphenobarbital)
- 125-33-7(Primidone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)